3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine

Catalog No.
S13613891
CAS No.
61139-82-0
M.F
C5H5N5
M. Wt
135.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine

CAS Number

61139-82-0

Product Name

3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine

IUPAC Name

3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

InChI

InChI=1S/C5H5N5/c1-4-2-10-5(9-8-4)6-3-7-10/h2-3H,1H3

InChI Key

LQPNZCOEKWQQNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=N2)N=N1

3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound characterized by a complex triazole structure. Its molecular formula is C4H4N6C_4H_4N_6 and it has a molecular weight of approximately 136.12 g/mol. The compound features a fused triazole ring system, which is significant in various chemical and biological applications due to its unique electronic properties and potential for reactivity. The structure consists of two triazole rings connected by a carbon atom, with a methyl group attached to one of the nitrogen atoms in the triazole ring.

Typical of triazole derivatives. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the triazole rings can act as nucleophiles in substitution reactions.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Cycloaddition Reactions: The compound may also engage in cycloaddition reactions with various unsaturated compounds, leading to new heterocyclic systems.

The specific conditions and reagents used can greatly influence the outcomes of these reactions.

Compounds containing the triazole moiety are known for their diverse biological activities. 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine has shown potential as:

  • Antimicrobial Agents: Similar compounds have been studied for their ability to inhibit bacterial growth and fungal infections.
  • Antitumor Activity: Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.

These activities are attributed to the ability of the triazole ring to interact with biological targets through hydrogen bonding and π-π stacking interactions.

The synthesis of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as hydrazines and carbonyl compounds, cyclization can be induced under acidic or basic conditions.
  • One-Pot Synthesis: This method involves combining all reactants in a single reaction vessel to produce the desired compound efficiently.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for the synthesis of this compound.

The choice of method often depends on the desired purity and yield of the final product.

3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine has several notable applications:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for treating infections and cancer.
  • Agricultural Chemicals: The compound may serve as a building block for agrochemicals aimed at pest control.
  • Materials Science: Due to its unique electronic properties, it can be used in the development of new materials with specific conductivity or optical properties.

Studies on the interactions of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine with biological macromolecules have revealed insights into its mechanism of action. For instance:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can elucidate its potential therapeutic targets.
  • Molecular Docking Studies: Computational studies help predict how this compound interacts with various enzymes or receptors at the molecular level.

These studies provide valuable information for drug design and development strategies.

Several compounds share structural similarities with 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Activity
5-Methyl-[1,2,4]triazoleTriazoleAntifungal
3-Amino-[1,2,4]triazoleTriazoleAntimicrobial
7-Hydroxy-[1,2,4]triazolo[3,4-b][1H]-quinazolineFused TriazoleAnticancer
3-Methyl-[1H]-pyrazolo[3,4-b][1,2]thiadiazinePyrazole-ThiadiazineAntiviral

The uniqueness of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine lies in its specific arrangement of nitrogen atoms within the fused ring system which may confer distinct electronic properties and biological activities compared to these similar compounds.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

135.05449518 g/mol

Monoisotopic Mass

135.05449518 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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